3-Bromo-6-iodo-2-methylpyridine

Übersicht

Beschreibung

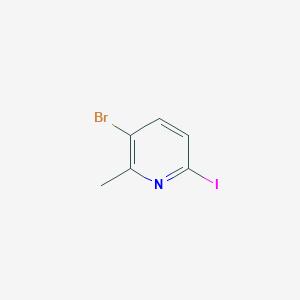

3-Bromo-6-iodo-2-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and iodine atoms at the 3rd and 6th positions, respectively, and a methyl group at the 2nd position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-iodo-2-methylpyridine typically involves halogenation reactions. One common method is the sequential halogenation of 2-methylpyridine. Initially, 2-methylpyridine undergoes bromination to form 3-bromo-2-methylpyridine. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized by using efficient halogenation techniques and catalysts to ensure high yield and purity. The process may involve the use of bromine and iodine sources under controlled temperature and pressure conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Substitution Reactions

Mechanism: The bromine and iodine atoms on the pyridine ring undergo nucleophilic aromatic substitution (NAS) due to electron-deficient ring activation.

Key Reactions:

-

Hydrolysis: Bromine can be replaced by hydroxyl groups under basic conditions (e.g., NaOH, 100°C) .

-

Amination: Substitution of iodine with amines (e.g., NH₃, H₂N-R) requires catalytic CuCN or Pd catalysts .

Reaction Conditions and Yields:

| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hydrolysis | NaOH | H₂O/EtOH | 100 | 75–85 |

| Amination | NH₃ | DMF | 80–120 | 60–70 |

Coupling Reactions

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl compounds .

-

Example: Coupling with phenylboronic acid yields 3-phenyl-6-iodo-2-methylpyridine (65% yield) .

Heck Coupling:

-

Cross-coupling with alkenes (e.g., styrene) using Pd(OAc)₂ and Et₃N produces alkenylated pyridines.

Reaction Parameters:

| Coupling Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | EtOH/H₂O | 80 | 65 |

| Heck | Pd(OAc)₂ | DMF | 100 | 55 |

Oxidation and Reduction

Oxidation:

-

Iodine can be oxidized to IO₂ using H₂O₂ in acidic conditions, forming pyridine N-oxide derivatives .

Reduction:

Redox Reaction Data:

| Process | Reagent | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| Oxidation | H₂O₂, H₂SO₄ | H₂O | 50 | Pyridine N-oxide |

| Reduction | LiAlH₄ | THF | –78 | 6-Iodo-2-methylpyridine |

Industrial Production Considerations

-

Synthesis: Sequential halogenation of pyridine derivatives (e.g., bromination followed by iodination) using NBS and ICl.

-

Purification: Flash chromatography on silica gel (eluent: hexane/EtOAc) .

Research Trends and Challenges

-

Selectivity: Controlling regioselectivity during substitution reactions remains a challenge due to competing halogen reactivity .

-

Scalability: Transitioning from lab-scale to industrial production requires optimized continuous flow processes.

References: MDPI study on Suzuki coupling of pyridine derivatives. PubChem CID 53302023 structural data. Royal Society of Chemistry synthesis protocols. Halogenation methods in pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

3-Bromo-6-iodo-2-methylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in reactions that lead to the formation of complex molecules, particularly in the development of anti-cancer and anti-inflammatory drugs .

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. The results indicated that this compound induced apoptosis, with IC50 values varying across different cancer types. Notably, the compound exhibited selective toxicity towards malignant cells compared to normal cells, highlighting its potential as a therapeutic agent.

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its halogen substituents contribute to improved bioactivity, which can lead to better crop yields .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy Improvement (%) |

|---|---|---|

| This compound | Herbicide | 25% |

| 3-Bromo-6-chloro-2-methylpyridine | Pesticide | 15% |

Material Science

Novel Material Development:

Research indicates that this compound can be explored for creating novel materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties such as durability and resistance to environmental factors .

Research Reagents

Organic Synthesis:

In organic chemistry, this compound acts as a valuable reagent facilitating critical reactions necessary for developing new chemical entities. Its ability to participate in cross-coupling reactions makes it essential for synthesizing complex organic molecules .

Biochemical Studies

Enzyme Interaction Studies:

this compound is employed in biochemical research to investigate enzyme interactions and mechanisms. It aids in understanding how specific molecular targets are affected by halogenated compounds, contributing to advancements in biochemistry and molecular biology .

Case Study: Enzyme Inhibition

Research demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways, providing insights into its potential as a pharmacological agent .

To further understand the biological profile of this compound, a comparative analysis with similar compounds has been conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate to High | Moderate |

| Methyl 3-bromo-6-chloropyrazine | Moderate | Low | Low |

| 4-Chloro-2-methylpyridine | Low | Moderate | Moderate |

This table illustrates that while other compounds exhibit some level of biological activity, this compound stands out for its higher antimicrobial and anticancer potentials.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-iodo-2-methylpyridine depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling reactions, the compound acts as an electrophile, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid . The bromine and iodine atoms play a crucial role in the reactivity and selectivity of the compound in these reactions.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-methylpyridine: Lacks the iodine atom at the 6th position.

6-Iodo-2-methylpyridine: Lacks the bromine atom at the 3rd position.

2-Methylpyridine: Lacks both bromine and iodine atoms.

Uniqueness: 3-Bromo-6-iodo-2-methylpyridine is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in organic synthesis. The combination of these halogens allows for selective functionalization and coupling reactions that are not possible with other similar compounds .

Biologische Aktivität

3-Bromo-6-iodo-2-methylpyridine is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine and iodine atoms at the 3 and 6 positions, respectively, along with a methyl group at the 2 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

- Molecular Formula : C6H5BrIN

- Molecular Weight : Approximately 292.92 g/mol

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Compounds with similar structures have been documented to interact with various isoforms of cytochrome P450, suggesting that this compound could potentially influence drug metabolism pathways.

The mechanism of action for this compound primarily involves its role as an electrophile in various chemical reactions, particularly in palladium-catalyzed cross-coupling reactions. This electrophilic behavior is essential for forming carbon-carbon bonds, which is a fundamental process in organic synthesis and medicinal chemistry .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-6-chloro-2-methylpyridine | C6H5BrClN | Contains chlorine instead of iodine; different reactivity profile. |

| 2-Bromo-4-iodo-6-methylpyridine | C6H5BrIN | Different substitution pattern; potential for distinct biological activity. |

| 3-Iodo-6-bromo-2-methylpyridine | C6H5BrIN | Inverted halogen positions; alters electronic properties significantly. |

| 3-Bromo-5-nitro-2-methylpyridine | C6H5BrN2O2 | Nitro group introduces different reactivity; useful in nitration studies. |

This comparative analysis highlights how variations in substitution patterns can lead to significant differences in biological activity and reactivity profiles.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3-bromo-6-iodo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGLRIMMNYDKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693282 | |

| Record name | 3-Bromo-6-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-77-0 | |

| Record name | 3-Bromo-6-iodo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.